

ATI-2138 for Alopecia Areata: Preclinical Application Notes and Protocols

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Compound of Interest

Compound Name: TMX-2138

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These application notes provide a summary of the preclinical data available for ATI-2138, a novel dual inhibitor of Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), and its potential application in the treatment of alopecia areata (AA). While public disclosures confirm preclinical efficacy in inflammatory disease models and alopecia areata is a key target indication, specific quantitative in vivo data for an alopecia areata model has not been detailed in the reviewed sources.^{[1][2][3][4]} The following sections detail the mechanism of action, available in vitro potency, and provide a representative experimental protocol for evaluating ATI-2138 in a standard preclinical model of alopecia areata.

Mechanism of Action

ATI-2138 is a covalent inhibitor that potently and selectively targets both ITK and JAK3.^{[1][2][3]} This dual-inhibition mechanism is significant in the context of alopecia areata, an autoimmune condition characterized by T-cell mediated attack on hair follicles.

- **ITK Inhibition:** ITK is a crucial kinase in the T-cell receptor (TCR) signaling pathway. By inhibiting ITK, ATI-2138 can modulate T-cell activation and differentiation, including the Th1, Th2, and Th17 cells implicated in autoimmune and inflammatory diseases.^{[1][2]}
- **JAK3 Inhibition:** JAK3 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines involved in the pathogenesis of alopecia areata. JAK3 partners with JAK1 to mediate signaling for cytokines that use the common gamma chain

(yc) receptor, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 disrupts this signaling cascade, thereby reducing the inflammatory response.

The dual inhibition of both ITK and JAK3 by ATI-2138 offers a comprehensive approach to targeting the immunopathology of alopecia areata by affecting both T-cell activation and cytokine-mediated inflammation.

Quantitative Data

The following tables summarize the available quantitative data for ATI-2138 from in vitro studies.

Table 1: In Vitro Kinase Inhibition Profile of ATI-2138

Kinase Target	ATI-2138 IC50 (nM)	Ritlecitinib IC50 (nM)
ITK	0.18	7.3
TXK	0.83	4.13
JAK3	0.52	1.8
JAK1	>2200	Not Reported
JAK2	>2200	Not Reported
Tyk2	>2200	Not Reported

Data sourced from a 2024 publication by Kaul, A. et al. in J Pharmacol Exp Ther.[5]

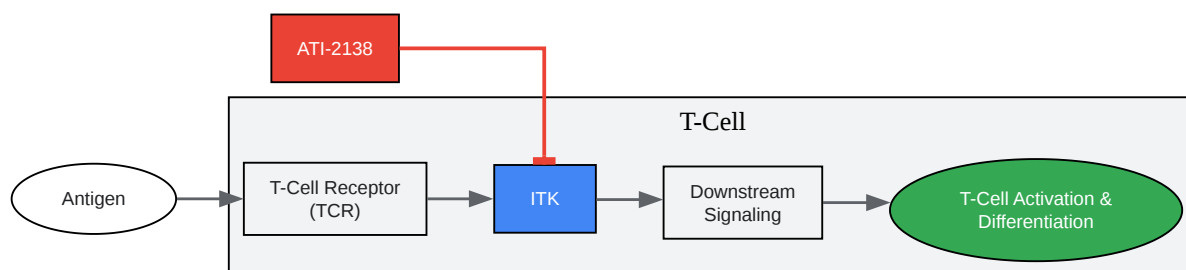
Table 2: In Vitro Cellular Activity of ATI-2138

Assay	ATI-2138 IC50 (nM)	Ritlecitinib IC50 (nM)
Th17 Cell IL-17A, IL-21, TNF- α Production	47 (average)	760 (average)
IL-2-induced IFN- γ Production (Whole Blood)	10	Not Reported
IL-15-induced IFN- γ Production (Whole Blood)	7	Not Reported

Data sourced from a 2024 publication by Kaul, A. et al. in J Pharmacol Exp Ther.[5]

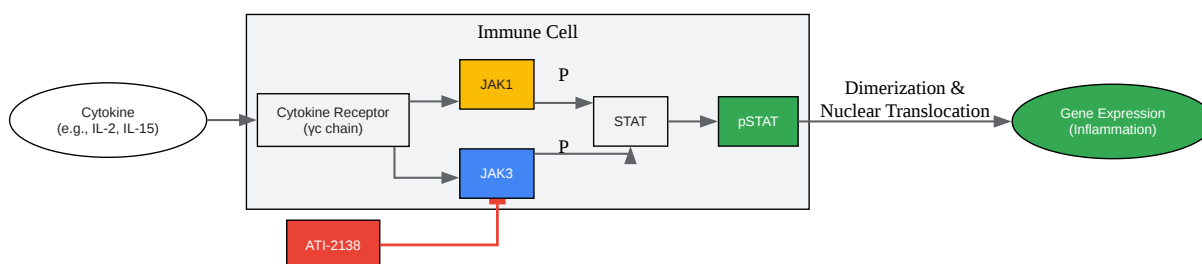
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by ATI-2138.



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ITK Signaling Pathway Inhibition by ATI-2138.



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JAK-STAT Signaling Pathway Inhibition by ATI-2138.

Experimental Protocols

While specific preclinical data for ATI-2138 in alopecia areata models is not publicly available, a standard and widely used model for such studies is the C3H/HeJ mouse model.[6][7] The following is a representative protocol for evaluating the efficacy of a therapeutic candidate like ATI-2138 in this model.

Protocol: Evaluation of ATI-2138 in the C3H/HeJ Mouse Model of Alopecia Areata

1. Animal Model

- Strain: C3H/HeJ mice.
- Age: 8-12 weeks.
- Induction of Alopecia Areata: Alopecia areata can be induced in C3H/HeJ mice through the transfer of skin grafts from affected mice to healthy recipients.[8] Alternatively, spontaneous development of AA can be monitored, though this occurs at a lower frequency.[6] For efficacy studies, the graft-induced model is often preferred for its higher predictability and synchronized disease onset.[6]

2. Experimental Groups

- Group 1: Vehicle Control: Mice with induced AA receiving the vehicle used to formulate ATI-2138.
- Group 2: ATI-2138 (Low Dose): Mice with induced AA receiving a low dose of ATI-2138.
- Group 3: ATI-2138 (High Dose): Mice with induced AA receiving a high dose of ATI-2138.
- Group 4: Positive Control (Optional): Mice with induced AA receiving a known effective treatment for AA (e.g., a pan-JAK inhibitor).

3. Dosing and Administration

- Route of Administration: Oral gavage is a common route for systemically administered small molecules.

- Dosing Frequency: Daily or twice-daily administration.
- Duration of Treatment: Typically 8-12 weeks to allow for sufficient time to observe hair regrowth.

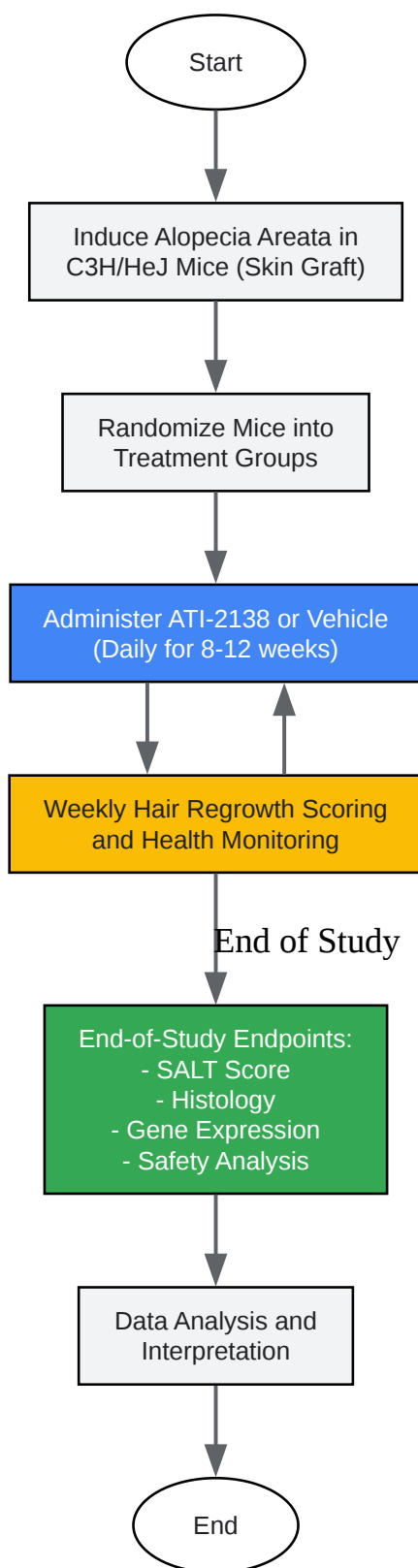
4. Efficacy Endpoints

- Primary Endpoint: Hair Regrowth Score: Hair regrowth can be assessed weekly using a scoring system (e.g., 0 = no hair regrowth, 1 = sparse hair regrowth, 2 = moderate hair regrowth, 3 = complete hair regrowth).
- Secondary Endpoints:
 - Severity of Alopecia Tool (SALT) Score: Adapted for mice to quantify the percentage of hair loss on the dorsal skin.
 - Histological Analysis: Skin biopsies can be collected at the end of the study to assess the reduction in inflammatory cell infiltrates around hair follicles. Immunohistochemistry for immune cell markers (e.g., CD4+, CD8+, NKG2D+) can also be performed.
 - Gene Expression Analysis: RNA can be extracted from skin biopsies to analyze the expression of key inflammatory cytokines and chemokines.

5. Safety and Tolerability

- Monitoring: Animals should be monitored daily for any signs of toxicity, including changes in body weight, food and water intake, and overall behavior.
- Blood Analysis: At the end of the study, blood samples can be collected for complete blood counts and serum chemistry to assess for any systemic toxicity.

Experimental Workflow Diagram



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Workflow for Preclinical Evaluation of ATI-2138 in Alopecia Areata.

Conclusion

ATI-2138, with its dual ITK and JAK3 inhibitory activity, presents a promising therapeutic strategy for alopecia areata. The available in vitro data demonstrates its high potency and selectivity. While specific in vivo efficacy data in an alopecia areata model is not yet publicly available, the provided experimental protocol outlines a standard method for generating such data. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of ATI-2138 in the treatment of alopecia areata. Aclaris Therapeutics has indicated its intent to further develop ATI-2138 for alopecia areata, suggesting that supporting preclinical data exists.[4][9] Researchers are encouraged to monitor for future publications and conference presentations from the manufacturer for more detailed information.

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Achieves Primary and Key Secondary Endpoints | Aclaris Therapeutics, Inc.
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